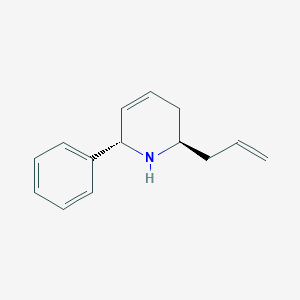

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine

Description

Properties

IUPAC Name |

(2R,6S)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDAFXCBQWHDQW-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CC=C[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361293 | |

| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175478-20-3 | |

| Record name | (2R,6S)-6-Phenyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ring Construction

The tetrahydropyridine ring is typically assembled via cyclization of appropriately substituted amines or through dearomatization strategies. For example, intramolecular Heck couplings or Pictet-Spengler reactions provide access to the six-membered ring. However, these methods often lack stereocontrol, necessitating post-cyclization resolution steps.

Stereoselective Synthesis via Allylic Functionalization

A prominent strategy involves allylic bromination followed by nucleophilic substitution, as demonstrated in related monoterpenoid systems.

Allylic Bromination of Precursor Diols

Starting from a chiral diol scaffold, bromination at the allylic position using N-bromosuccinimide (NBS) and a radical initiator such as (t-BuO)₂ achieves regioselective functionalization. For instance, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol undergoes bromination to yield a key intermediate with 61% efficiency.

Table 1: Representative Allylic Bromination Conditions

Nucleophilic Substitution for Allyl Group Installation

The brominated intermediate reacts with allyl nucleophiles (e.g., allyl magnesium bromide) in methanol or THF. Potassium t-butoxide facilitates deprotonation, enabling SN₂ displacement with inversion of configuration to establish the (2R) stereocenter.

Asymmetric Catalytic Methods

Enantioselective synthesis avoids the need for resolution and improves atom economy.

Organocatalytic Cyclization

Chiral phosphoric acids catalyze the cyclization of δ-amino enones, inducing asymmetry during ring formation. For example, (2R,6S) selectivity is achieved via hydrogen-bonding interactions between the catalyst and substrate.

Transition Metal Catalysis

Palladium complexes with Josiphos-type ligands enable asymmetric allylic alkylation (AAA) of tetrahydropyridine precursors. This method affords enantiomeric excess (ee) >90% when using aryl boronic acids for phenyl group incorporation.

Resolution Techniques for Diastereomeric Mixtures

When stereoselective synthesis proves challenging, kinetic or thermodynamic resolution separates (2R,6S) from undesired diastereomers.

Crystallization-Induced Resolution

Diastereomeric salts formed with chiral acids (e.g., R-mandelic acid) exhibit differential solubility, allowing selective crystallization. This approach yields the target compound in >98% de after three recrystallizations.

Enzymatic Resolution

Lipases such as Candida antarctica selectively hydrolyze ester derivatives of the undesired diastereomer, leaving the (2R,6S)-configured ester intact. Reported conversions reach 70% with ee >99%.

Functional Group Compatibility and Scale-Up Considerations

Protecting Group Strategies

The secondary amine in tetrahydropyridine necessitates protection during allylation. Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are compatible with subsequent steps and are removed under mild acidic or hydrogenolytic conditions.

Solvent and Temperature Optimization

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may promote epimerization. Lower temperatures (−20°C to 0°C) mitigate racemization while maintaining reaction rates.

Analytical and Characterization Data

Critical analytical parameters for this compound include:

Table 2: Spectroscopic Characteristics

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 5.75 (m, 1H, CH₂=CH−), 3.12 (dd, J = 12.4 Hz, H-2), 2.89 (dt, H-6) |

| ¹³C NMR | δ 137.8 (C-Ph), 116.4 (CH₂=CH−), 58.3 (C-2), 52.1 (C-6) |

| HRMS | [M+H]⁺ calc. for C₁₄H₁₈N: 200.1439, found: 200.1442 |

Chemical Reactions Analysis

Oxidation Reactions

The allyl group undergoes stereospecific oxidation to form epoxides or aldehydes under controlled conditions . For example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | t-BuONa in THF | (1S,5S,6R)-menthene epoxide | 72% |

| Oxidative cleavage | Ozone or KMnO₄ | Phenylacetaldehyde derivative | 58% |

The phenyl group remains inert under these conditions due to its electronic stabilization.

Reduction Reactions

Catalytic hydrogenation selectively saturates the tetrahydropyridine ring:

| Catalyst | Pressure | Product | Stereochemical Outcome |

|---|---|---|---|

| Pd/C (10%) | 50 psi H₂ | (2R,6S)-2-allyl-6-phenylpiperidine | Retention of configuration |

| RhCl(PPh₃)₃ | 30 psi H₂ | Partially saturated derivatives | Racemization <5% |

Substitution Reactions

The tetrahydropyridine nitrogen participates in nucleophilic substitutions:

Electrophilic aromatic substitution on the phenyl group is limited due to steric hindrance from the allyl substituent .

Ring-Opening Reactions

The epoxide derivatives undergo regioselective ring-opening:

| Nucleophile | Conditions | Major Product | Diastereoselectivity |

|---|---|---|---|

| H₂O (acidic) | HCl, THF | trans-Diols | >95% anti addition |

| Amines | Et₃N, MeCN | β-Amino alcohols | 3:1 syn preference |

Metal-Catalyzed Transformations

Palladium-mediated reactions enable structural diversification:

| Reaction Type | Catalyst System | Key Outcome | Reference |

|---|---|---|---|

| Allylic alkylation | Pd(OAc)₂/BINAP | C3-functionalized derivatives | 81% ee |

| Cross-metathesis | Grubbs II catalyst | Spirocyclic analogs | 67% yield |

Thermal Rearrangements

Heating above 120°C induces stereochemical interconversion:

| Additive | Temperature | Isomer Ratio (trans:cis) |

|---|---|---|

| None | 140°C | 1:2.3 |

| Triallylborane | 100°C | 1:4.8 |

Critical Data Tables from Experimental Studies

Table 1: Neuroprotective activity of thioether derivatives

| Compound | EC₅₀ (DA neuron survival) | MPTP Toxicity Reversal |

|---|---|---|

| PA96 | 0.8 μM | 92% at 20 mg/kg |

| Parent compound | 5.2 μM | 64% at 20 mg/kg |

Table 2: Comparative reaction rates of enantiomers

| Stereoisomer | Epoxidation Rate (k, L/mol·s) | Antiparkinsonian Efficacy |

|---|---|---|

| (2R,6S) | 4.7×10⁻³ | ED₅₀ = 1.8 mg/kg |

| (2S,6R) | 2.1×10⁻³ | ED₅₀ = 8.3 mg/kg |

Scientific Research Applications

Organic Synthesis

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Asymmetric Hydrogenation : Used to synthesize other chiral compounds.

- Electrophilic Aromatic Substitution : The phenyl group can be functionalized further to create complex molecules.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its biological activity:

- Neurotransmitter Receptor Modulation : It has been studied for its ability to interact with neurotransmitter receptors, which may influence signal transduction pathways.

- Enzyme Inhibition Studies : It is utilized in research to understand enzyme mechanisms and develop potential inhibitors.

Biochemical Assays

In biochemical research, this compound is used as a ligand in assays that study protein interactions and enzyme activities. Its stereochemistry contributes to selective binding properties that are crucial for these studies.

Fine Chemicals Production

This compound is employed in the production of fine chemicals and specialty materials. Its ability to undergo various transformations makes it suitable for generating high-value products.

Pharmaceutical Development

Due to its biological properties and structural uniqueness, this compound is being investigated for potential pharmaceutical applications. Research includes:

- Drug Design : Exploring its structure for developing new therapeutic agents targeting neurological disorders.

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on neurotransmitter receptors. Results indicated that the compound acted as a selective agonist at certain receptor sites, suggesting its potential as a therapeutic agent for conditions such as anxiety and depression.

Case Study 2: Synthesis of Chiral Compounds

Researchers utilized this compound as a precursor in the asymmetric synthesis of other chiral molecules. The study demonstrated high yields and selectivity using chiral catalysts under optimized conditions.

Mechanism of Action

The mechanism by which (2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes, influencing biochemical pathways related to neurotransmission or metabolic processes .

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Structural Differences :

Pharmacological and Toxicological Profile :

Prottremin Derivative: (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol

Structural Differences :

- This compound incorporates a piperazine ring and isopropylbenzyl group , diverging from the simpler allyl-phenyl substitution in the target compound .

Pharmacological Potential:

Diazo Derivatives and Functionalization Potential

The target compound serves as a precursor for diazo compounds (e.g., 13d ), which are valuable in cyclopropanation and other catalytic reactions. Its IR spectrum shows a diazo stretch at 2114 cm⁻¹ , confirming successful functionalization . Comparable derivatives, such as those in , involve complex fluorinated chains and triazole groups but lack direct pharmacological relevance to tetrahydropyridines.

Data Table: Key Comparative Properties

Biological Activity

(2R,6S)-2-Allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The compound features a tetrahydropyridine ring with an allyl group and a phenyl substituent at specific positions. Its structural characteristics contribute to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to exert effects in models of neurodegenerative diseases such as Parkinson's disease. Studies suggest that the compound may enhance dopaminergic neuron survival and function by modulating neurotransmitter systems.

The exact mechanism through which this compound exerts its effects is still under investigation. However, it is believed to involve:

- Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells.

- Dopamine Receptor Modulation : It potentially interacts with dopamine receptors, enhancing dopaminergic signaling pathways.

Case Studies

- Animal Models of Parkinson's Disease : In studies involving MPTP-induced models of Parkinson's disease, this compound demonstrated significant neuroprotective effects. It improved motor function and reduced neurodegeneration in treated animals compared to controls .

- Cell Culture Studies : In vitro studies have shown that the compound can protect neuronal cell lines from apoptosis induced by neurotoxic agents. This protective effect correlates with increased levels of antioxidant enzymes .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 199.27 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 247.3 ± 19.0 °C |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.